molecular formula C18H28N2 B2871993 (1E)-[1-(3-ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine CAS No. 401464-31-1

(1E)-[1-(3-ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine

Cat. No.: B2871993
CAS No.: 401464-31-1
M. Wt: 272.436
InChI Key: HATFFPWBDRYCAG-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1E)-[1-(3-Ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine ( 401464-31-1) is a high-purity organic compound supplied for chemical and pharmaceutical research. With a molecular formula of C18H28N2 and a molecular weight of 272.43 g/mol, this molecule features a complex tetrahydronaphthalene core, a structure motif also found in synthetic fragrance compounds like Iso E Super . The key functional group is an (E)-configured hydrazone, which is of significant interest in medicinal chemistry. Hydrazide-hydrazone derivatives are extensively studied for their diverse biological activities, and incorporating this moiety into a polycyclic scaffold makes it a valuable intermediate for developing novel bioactive molecules . Researchers can utilize this compound as a key building block in synthesizing more complex heterocyclic systems, such as 1,3-thiazoles, which have demonstrated potent antitumor activities in preclinical studies by inducing apoptosis and cell cycle arrest in various human cancer cell lines . Its structural features also make it a candidate for creating novel tetrahydronaphthalene derivatives, a class of compounds explored for their dual antibacterial and anticancer properties . This product is offered with a guaranteed purity of 98% and is strictly intended for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for personal use.

Properties

IUPAC Name

(E)-1-(3-ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethylidenehydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2/c1-7-13-10-15-16(11-14(13)12(2)20-19)18(5,6)9-8-17(15,3)4/h10-11H,7-9,19H2,1-6H3/b20-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATFFPWBDRYCAG-UDWIEESQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1C(=NN)C)C(CCC2(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC2=C(C=C1/C(=N/N)/C)C(CCC2(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-[1-(3-ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine typically involves the reaction of a hydrazine derivative with a substituted naphthalene compound. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction. Specific catalysts or reagents may also be employed to improve yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(1E)-[1-(3-ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and product formation.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced hydrazine derivatives, and substitution reactions can result in various substituted naphthalene compounds.

Scientific Research Applications

Chemistry

In chemistry, (1E)-[1-(3-ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine is used as a reagent in organic synthesis. It can serve as a building block for the synthesis of more complex molecules and is often employed in the development of new synthetic methodologies.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its unique structure allows it to interact with specific biological targets, making it useful in biochemical assays and studies.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, and research is ongoing to explore its efficacy and safety as a pharmaceutical agent.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacture of advanced materials, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of (1E)-[1-(3-ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Hydrazone Derivatives

Compound Name Core Structure Substituents/R-Groups Key Features
Target Compound 5,6,7,8-Tetrahydronaphthalene 3-Ethyl, 5,5,8,8-tetramethyl; ethylidene hydrazine Steric hindrance from methyl/ethyl groups; rigid tetracyclic core
1-(Naphthalen-1-ylmethylene)-2-phenylhydrazine Naphthalene Phenylhydrazine; naphthalen-1-ylmethylene Planar naphthalene system; less steric bulk
N-(2,6-Dichloro-4-trifluoromethyl)phenyl-N’-(1-phenylethylidene)hydrazine Phenyl 2,6-Dichloro-4-trifluoromethylphenyl; phenylethylidene Electron-withdrawing Cl/CF₃ groups; aromatic conjugation
[1-(Naphthalen-2-yl)ethyl]hydrazine hydrochloride Naphthalene Ethylhydrazine hydrochloride Protonated hydrazine; lacks conjugated imine bond
(2E)-1-[2,3-Dichloro-6-methyl-5-(trifluoromethyl)phenyl]-2-(1-phenylethylidene)hydrazine Phenyl Dichloro-trifluoromethylphenyl; phenylethylidene Halogenated aromatic ring; potential for metal coordination

Key Observations :

  • Substituents like ethyl and tetramethyl groups introduce steric effects absent in simpler phenylhydrazines (e.g., ), which may influence reactivity and binding properties.

Key Observations :

  • Acid catalysis (e.g., HCl or acetic acid) is universal in hydrazone synthesis .
  • Recrystallization from ethanol is common for purification .

Physicochemical and Crystallographic Properties

  • Crystal Packing: Hydrazones often exhibit hydrogen bonding and π-π interactions. For example, a hydroxynaphthalene-derived hydrazone crystallizes in the monoclinic space group P21/n with cell parameters a = 8.5680 Å, b = 6.1020 Å, and c = 15.9870 Å . The target compound’s tetrahydronaphthalene core may reduce planarity, altering packing efficiency compared to fully aromatic analogs.
  • Refinement: Anisotropic displacement parameters for non-hydrogen atoms and riding models for hydrogens are standard in hydrazone crystallography .

Biological Activity

The compound (1E)-[1-(3-ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine (CAS Number: 401464-31-1) is a hydrazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Hydrazones and their derivatives are known for their diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, drawing on various research findings and case studies.

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18_{18}H28_{28}N2_2
  • Molecular Weight : 272.43 g/mol
  • Boiling Point : 380.6 ± 52.0 °C (predicted)
  • Density : 1.00 ± 0.1 g/cm³ (predicted)
  • pKa : 3.26 ± 0.60 (predicted) .

Structure Representation

PropertyValue
Molecular FormulaC18_{18}H28_{28}N2_2
Molecular Weight272.43 g/mol
Boiling Point380.6 °C
Density1.00 g/cm³
pKa3.26

Antimicrobial Activity

Hydrazone derivatives have been extensively studied for their antimicrobial properties. A review highlighted that various hydrazones exhibit significant activity against a range of pathogens including bacteria and fungi . The specific hydrazone has not been extensively tested in published studies; however, the structural similarities to other biologically active hydrazones suggest potential antimicrobial efficacy.

Anti-inflammatory Effects

Hydrazones are also noted for their anti-inflammatory properties. In related studies, certain hydrazone derivatives have demonstrated the ability to inhibit inflammatory mediators in vitro . These findings suggest that this compound could exhibit similar effects.

Synthesis and Evaluation of Hydrazone Derivatives

A significant study focused on synthesizing various hydrazone derivatives and evaluating their biological activities . While this study did not specifically include this compound, it provides a framework for understanding the biological potential of hydrazones in general.

Comparative Analysis of Biological Activities

A comparative analysis of different hydrazone derivatives reveals that structural modifications can significantly influence biological activity . This suggests that further research into the unique structure of this compound could yield valuable insights into its pharmacological profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.